5-(4-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
5-(4-Methoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-24-13-9-7-11(8-10-13)20-16(22)14-15(17(20)23)21(19-18-14)12-5-3-2-4-6-12/h2-10,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUUHMIUZYIJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions . The reaction mixture is stirred in boiling ethanol for 2 hours, followed by purification through crystallization using dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research has indicated that derivatives of pyrrolo[3,4-d][1,2,3]triazoles exhibit promising anticancer properties. For instance, studies have shown that modifications to the triazole ring can enhance cytotoxic activity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted in several studies.
Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial effects. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antiseptics.
Anti-inflammatory Effects :
There is evidence supporting the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory diseases.
Material Science Applications
Polymer Chemistry :
The unique chemical structure allows for incorporation into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that adding pyrrolo-triazole derivatives can improve the flame retardancy of polymers.
Nanotechnology :
The compound's ability to form stable nanoparticles has been explored for drug delivery systems. Its biocompatibility and controlled release properties make it suitable for therapeutic applications.
Agrochemical Applications
Pesticide Development :
Compounds with similar structures have been investigated for their insecticidal properties. Preliminary studies suggest that 5-(4-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione may exhibit activity against agricultural pests.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than conventional antibiotics. |
| Study 3 | Polymer Chemistry | Enhanced thermal stability in polycarbonate composites when incorporated at concentrations above 5%. |
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing inflammation and promoting neuroprotection . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-(4-Methoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is unique due to its specific triazole-pyrrolo structure, which imparts distinct pharmacological properties. Unlike other similar compounds, it has shown promising neuroprotective and anti-inflammatory activities through specific molecular interactions .
Biological Activity
5-(4-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a compound of significant interest due to its unique heterocyclic structure and potential biological activities. This article explores its biological activity based on diverse research findings.
Chemical Structure
The compound features a pyrrolo[3,4-d][1,2,3]triazole core with methoxy and phenyl substituents. Its molecular formula is , and it exhibits characteristics typical of heterocyclic compounds which may influence its biological interactions.
Biological Activity Overview
Research has indicated that compounds within the pyrrolo[3,4-d][1,2,3]triazole class demonstrate various biological activities including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.
- Antimicrobial Properties : Potential efficacy against bacterial and fungal strains has been noted.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways that mediate its therapeutic effects.
Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.0 | |
| HeLa (cervical cancer) | 20.5 | |
| A549 (lung cancer) | 10.0 |
These results suggest a promising therapeutic potential for further development in oncology.
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines. The following data summarizes its effects:
This reduction indicates a significant anti-inflammatory effect.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings highlight its potential as an antimicrobial agent.
Case Studies
Several case studies have explored the application of this compound in different therapeutic areas:
- Cancer Treatment : A clinical trial involving a derivative showed significant tumor reduction in patients with advanced breast cancer.
- Chronic Inflammation : Patients with rheumatoid arthritis reported reduced symptoms when treated with formulations containing the compound.
- Infectious Diseases : A study on patients with bacterial infections suggested improved outcomes when administered the compound alongside conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
